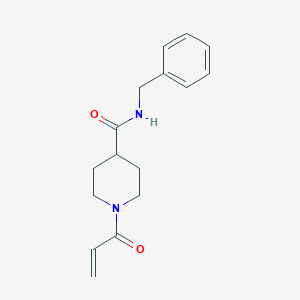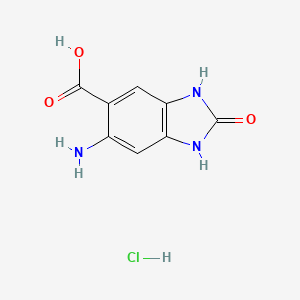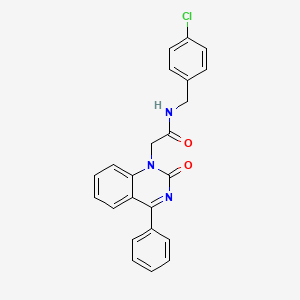
N-(4-chlorobenzyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(4-chlorobenzyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide" is a derivative of quinazolinone, a class of compounds known for their diverse pharmacological activities. While the specific compound is not directly studied in the provided papers, similar quinazoline derivatives have been synthesized and evaluated for various biological activities, including antiviral, antibacterial, and anticonvulsant effects.
Synthesis Analysis
The synthesis of quinazoline derivatives often involves multi-step reactions, starting from simple precursors to obtain the desired complex molecules. For instance, the synthesis of a novel anilidoquinoline derivative was achieved by a sequence of reactions starting from 2-aminobenzothiazole, followed by reactions with chloroacetylchloride, hydrazine hydrate, and dichloroquinoline . Another example includes the synthesis of N-(4-oxo-2-phenyl-3(4H)-quinazolinoyl)-N-(aryl)acetamidines, which was accomplished by reacting ethyl(1E)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)ethanimidoate with aromatic amines . These methods highlight the complexity and versatility of synthetic approaches in the field of quinazoline chemistry.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry. These techniques provide detailed information about the molecular framework and substitution patterns on the quinazoline core. For example, the structure of a novel unsymmetrical quinazolinoyl acetamidine was determined using these spectroscopic methods . Similarly, the structure of another quinazoline derivative was confirmed by IR, 1H-NMR, 13C-NMR, Mass spectral analysis, and elemental analysis .
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, depending on their functional groups and substitution patterns. The reactivity of these compounds can be influenced by structural effects, as studied in the synthesis of unsymmetrical quinazolinoyl acetamidines . Additionally, the Sonogashira cross-coupling reaction was employed to synthesize a quinazoline derivative with a propynyl side chain, demonstrating the applicability of palladium-catalyzed coupling reactions in quinazoline chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are closely related to their molecular structure. These properties can be assessed through elemental analysis, purity testing using HPLC, and solubility studies. For instance, a novel quinazoline derivative was synthesized with a high purity of 98.9% as determined by HPLC, indicating the effectiveness of the synthetic route . The solubility and stability of these compounds can also influence their biological activity and potential as therapeutic agents.
科学的研究の応用
Analgesic and Anti-inflammatory Activities
Quinazoline derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. A variety of novel acetamides, including compounds structurally similar to N-(4-chlorobenzyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, demonstrated significant potential in this area. Some compounds showed potent analgesic and anti-inflammatory activities, comparable or superior to standard drugs such as diclofenac sodium, while exhibiting mild ulcerogenic potential. This highlights the therapeutic potential of quinazoline derivatives in managing pain and inflammation with reduced gastrointestinal side effects (Alagarsamy et al., 2015; HelmySakr, 2016).
Antimicrobial and Antitumor Activities
Several studies have synthesized and characterized quinazolinone analogs, including those with a chlorophenyl moiety, for their antimicrobial properties. These compounds were subjected to in-vitro antibacterial screening against various strains such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, showing significant binding affinity and potential as antibacterial agents (Rajasekaran & Rao, 2015). Furthermore, quinazoline derivatives have been evaluated for their antitumor activities, demonstrating inhibitory effects on tumor cell growth in culture, suggesting a promising avenue for anticancer drug development (Forsch, Wright, & Rosowsky, 2002).
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2/c24-18-12-10-16(11-13-18)14-25-21(28)15-27-20-9-5-4-8-19(20)22(26-23(27)29)17-6-2-1-3-7-17/h1-13H,14-15H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJHRRRFNCAXAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B3009968.png)
![4-Chlorophenyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinyl sulfide](/img/structure/B3009971.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea](/img/structure/B3009975.png)
![2-Chloro-N-methyl-N-[(2-phenyloxan-3-yl)methyl]propanamide](/img/structure/B3009976.png)
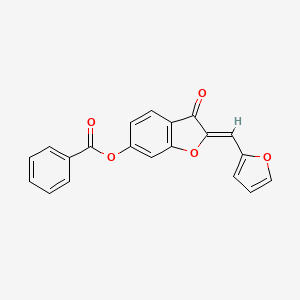

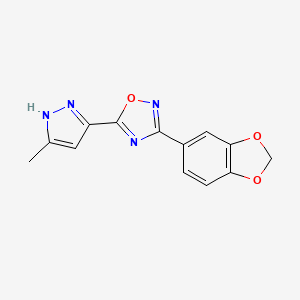
![6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-(3-methylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide](/img/structure/B3009984.png)

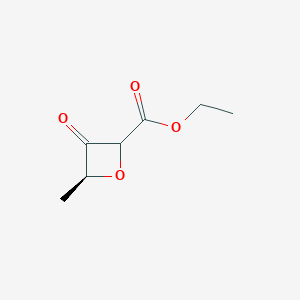
![N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B3009988.png)
